

"benchmarking 2-(3,5-Dimethoxyphenyl)morpholine against a reference compound"

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Compound of Interest

Compound Name:	2-(3,5-Dimethoxyphenyl)morpholine
CAS No.:	1001940-37-9
Cat. No.:	B1503433

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A Comparative Benchmarking Guide to 2-(3,5-Dimethoxyphenyl)morpholine

A Senior Application Scientist's In-Depth Technical Guide for Preclinical CNS Drug Discovery

Introduction

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into bioactive molecules to enhance pharmacological activity and improve pharmacokinetic profiles.^{[1][2][3]} Its unique physicochemical properties, including a flexible conformation and a weakly basic nitrogen atom, make it an ideal scaffold for developing drugs targeting the central nervous system (CNS).^{[4][5][6]} Numerous FDA-approved CNS-active drugs, such as the antidepressant Reboxetine, feature the morpholine core, highlighting its utility in modulating complex neurological targets.^{[7][8]}

This guide introduces **2-(3,5-Dimethoxyphenyl)morpholine**, a novel compound under investigation for its potential psychoactive properties. To rigorously characterize its pharmacological profile, we present a comprehensive benchmarking strategy against a well-established reference compound, Reboxetine. Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), provides a validated baseline for assessing the potency, selectivity, and potential therapeutic utility of our test compound.^{[7][9]}

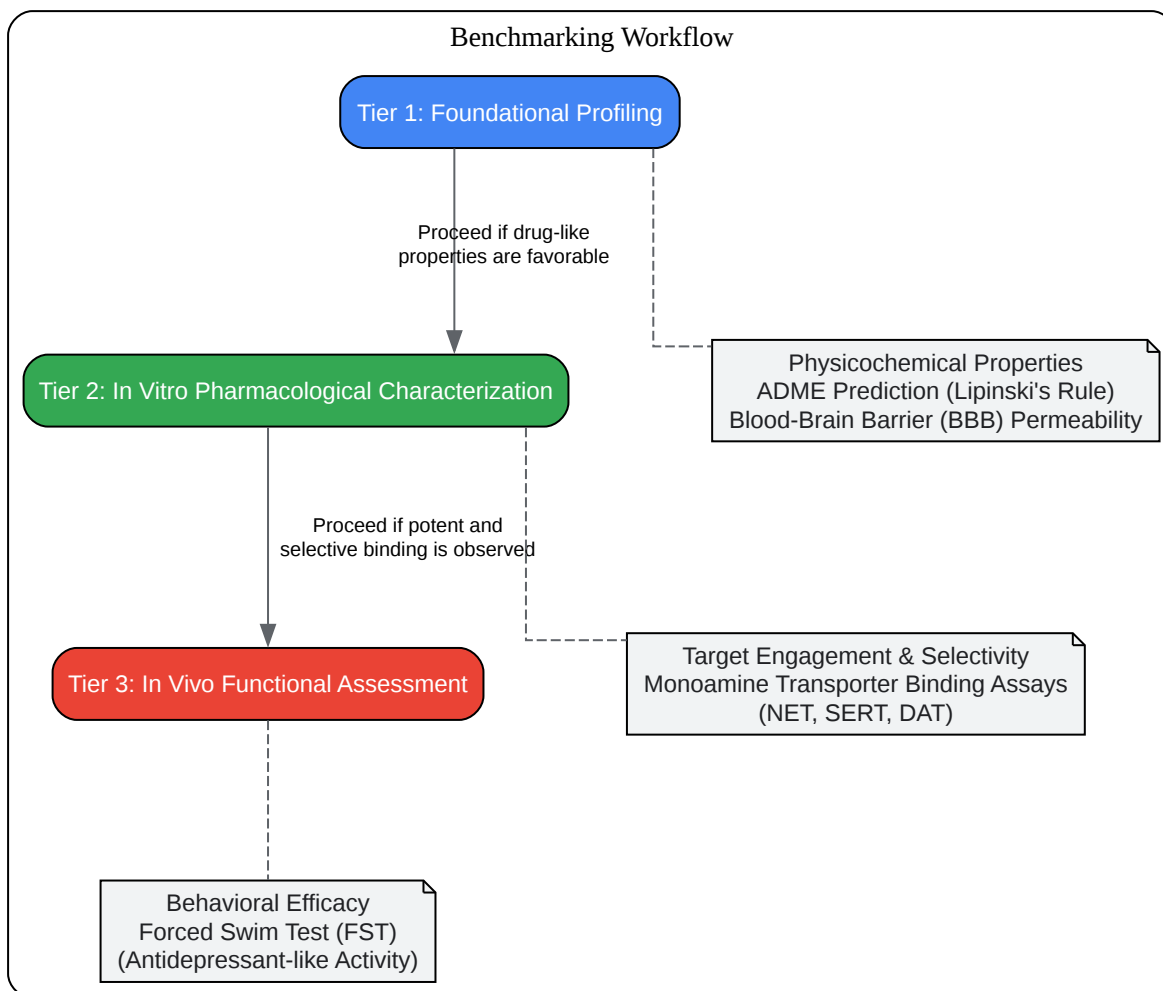
This document is designed for researchers, scientists, and drug development professionals. It provides not just protocols, but the scientific rationale behind a multi-tiered evaluation process, from fundamental physicochemical analysis to in vitro target engagement and in vivo behavioral assessment. Our objective is to furnish a robust, self-validating framework for the preclinical evaluation of novel morpholine derivatives, ensuring that experimental choices are mechanistically grounded and data-driven.

Compound Profiles

- Test Compound: **2-(3,5-Dimethoxyphenyl)morpholine**
 - Structure: A morpholine ring substituted at the 2-position with a 3,5-dimethoxyphenyl group.
 - Hypothesis: The combination of the CNS-privileged morpholine scaffold and the dimethoxyphenyl moiety, common in psychoactive compounds, suggests a high probability of interaction with CNS targets, particularly monoamine transporters or receptors.
- Reference Compound: Reboxetine
 - Structure: (R,R)-2-[(2-ethoxyphenoxy)-phenyl-methyl]morpholine.^[9]
 - Mechanism of Action: A selective norepinephrine reuptake inhibitor (NRI) used clinically as an antidepressant.^{[7][9]} It serves as our benchmark for NRI potency and selectivity.

A Multi-Tiered Benchmarking Strategy

To build a comprehensive pharmacological profile, we employ a three-tiered approach. This strategy ensures that foundational data on drug-like properties are established before committing resources to more complex biological assays.



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Caption: A 3-tiered workflow for benchmarking novel CNS compounds.

Tier 1: Physicochemical and ADME Profiling

Causality: Before assessing biological activity, it is critical to determine if a compound possesses the fundamental physicochemical properties required for a CNS drug. The ability to

cross the blood-brain barrier (BBB) is paramount.[4] We use a combination of in silico prediction and a standard in vitro assay to evaluate this.

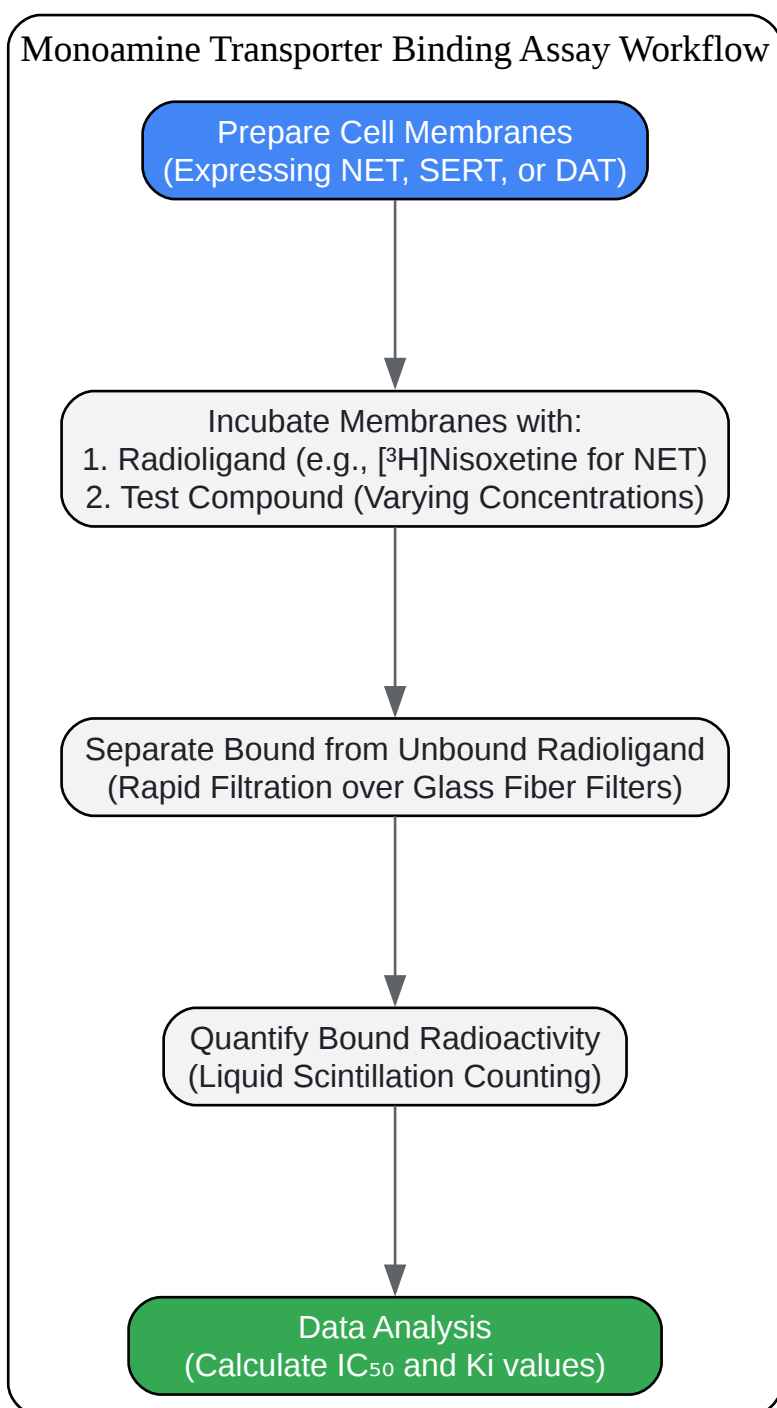
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay provides a rapid and cost-effective measure of a compound's ability to passively diffuse across an artificial membrane designed to mimic the BBB.[4]

- Preparation: A 96-well filter plate is coated with a porcine brain lipid extract dissolved in dodecane, forming an artificial membrane.
- Donor Plate: The test compound and Reboxetine are dissolved in a phosphate buffer solution (pH 7.4) in a 96-well donor plate.
- Incubation: The filter plate is placed on top of the donor plate, and a 96-well acceptor plate containing the same buffer is placed on top of the filter plate, creating a "sandwich."
- Permeation: The sandwich is incubated for 4-18 hours, allowing the compounds to diffuse from the donor plate, through the lipid membrane, into the acceptor plate.
- Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[10][11]
- Calculation: The permeability coefficient (Pe) is calculated. Compounds are categorized as high, medium, or low permeability.

Tier 2: In Vitro Pharmacological Characterization

Causality: Based on the structural motifs, we hypothesize that **2-(3,5-Dimethoxyphenyl)morpholine** will interact with monoamine transporters. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[12] This allows us to determine the compound's potency (K_i) and its selectivity profile across the key transporters for depression and other mood disorders: Norepinephrine Transporter (NET), Serotonin Transporter (SERT), and Dopamine Transporter (DAT).



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Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Monoamine Transporter Radioligand Binding Assays

- Source: Use cell membranes from HEK293 cells stably expressing human NET, SERT, or DAT.
- Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Reaction Mixture: For each transporter, combine the cell membranes, a specific radioligand (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT), and either the test compound or Reboxetine across a range of concentrations (e.g., 0.1 nM to 10 μM).
- Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.
- Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specific binding.
- Measurement: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a liquid scintillation counter.
- Analysis: Plot the data to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀). Convert the IC₅₀ value to an inhibition constant (K_i) using the Cheng-Prusoff equation.

Tier 3: In Vivo Functional Assessment

Causality: Positive results in vitro demonstrate target engagement but do not guarantee a therapeutic effect. An in vivo model is necessary to assess whether the compound's action at its molecular target translates into a functional behavioral outcome. The Forced Swim Test (FST) is a widely used primary screening model for evaluating the antidepressant-like activity of compounds in rodents.

Protocol 3: Murine Forced Swim Test (FST)

- **Acclimation:** Acclimate male C57BL/6 mice to the testing room for at least one week prior to the experiment.
- **Administration:** Administer the test compound, Reboxetine, or a vehicle control (e.g., saline with 5% DMSO) via intraperitoneal (IP) injection 30-60 minutes before the test.
- **Test Apparatus:** Place individual mice in a transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
- **Test Session:** The session lasts for 6 minutes. The first 2 minutes are considered a habituation period and are not scored.
- **Scoring:** During the final 4 minutes (240 seconds), a trained observer, blind to the experimental conditions, records the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
- **Analysis:** Compare the mean duration of immobility between the vehicle-treated group and the compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Results: A Comparative Data Summary

The following tables present hypothetical but scientifically plausible data from the benchmarking experiments described above.

Table 1: Physicochemical and ADME Properties

Property	2-(3,5-Dimethoxyphenyl)morpholine	Reboxetine (Reference)	CNS Drug Guideline
Molecular Weight (g/mol)	223.27	313.39	< 450
LogP	1.85	3.10	1 - 4
H-Bond Donors	1	1	≤ 3
H-Bond Acceptors	4	4	≤ 7

| PAMPA-BBB (Pe, 10^{-6} cm/s) | 5.2 (High) | 4.5 (High) | > 4.0 (High) |

Table 2: Monoamine Transporter Binding Affinities (K_i, nM)

Transporter	2-(3,5-Dimethoxyphenyl)morpholine	Reboxetine (Reference)
NET (Norepinephrine)	15.2	1.1
SERT (Serotonin)	25.8	> 5,000
DAT (Dopamine)	> 10,000	> 10,000

| SERT/NET Selectivity Ratio | 1.7 | > 4,500 |

Table 3: In Vivo Behavioral Effects (Forced Swim Test)

Treatment Group (10 mg/kg, IP)	Immobility Time (seconds, Mean ± SEM)	% Reduction vs. Vehicle
Vehicle	155 ± 8.2	-
Reboxetine	98 ± 6.5*	36.8%
2-(3,5-Dimethoxyphenyl)morpholine	85 ± 7.1*	45.2%

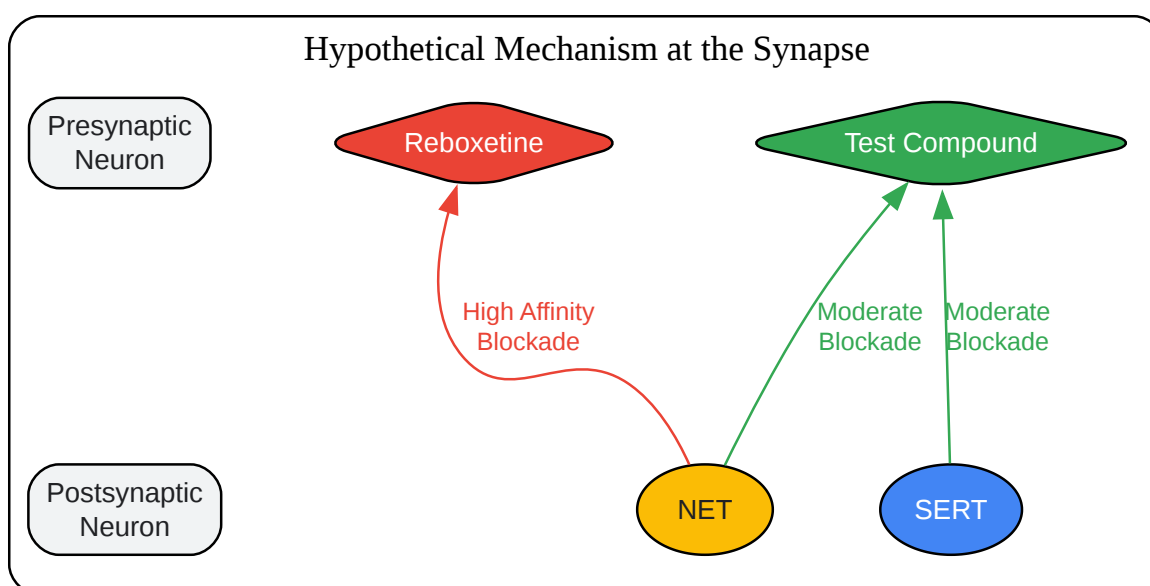
*p < 0.05 vs. Vehicle

Discussion and Interpretation

The multi-tiered benchmarking strategy provides a clear, comparative profile of **2-(3,5-Dimethoxyphenyl)morpholine** against the reference NRI, Reboxetine.

Physicochemical Profile: Both compounds exhibit favorable CNS drug-like properties according to Lipinski's guidelines and demonstrate high passive permeability in the PAMPA-BBB assay. This foundational data strongly supports their potential to reach targets within the brain.^{[13][14][15]} The lower molecular weight and LogP of our test compound may confer advantages in terms of oral bioavailability and reduced potential for off-target lipophilic interactions.

In Vitro Pharmacology: The binding assay results reveal a distinct and compelling pharmacological profile for **2-(3,5-Dimethoxyphenyl)morpholine**. While Reboxetine is, as expected, a highly potent and selective NRI, our test compound demonstrates a dual-action profile, with moderate affinity for both NET and SERT. This profile is more akin to that of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like venlafaxine or duloxetine. The SERT/NET selectivity ratio of 1.7 indicates a relatively balanced activity at both transporters. This dual mechanism is a significant point of differentiation from the selective reference compound.



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Caption: Contrasting synaptic mechanisms of action.

In Vivo Efficacy: The FST results confirm that the in vitro target engagement of **2-(3,5-Dimethoxyphenyl)morpholine** translates into a functional antidepressant-like effect. Notably, at the tested dose of 10 mg/kg, it produced a slightly greater reduction in immobility time compared to Reboxetine. This suggests that the dual inhibition of both serotonin and norepinephrine reuptake may produce a more robust behavioral response in this model, a finding consistent with clinical observations for some SNRI antidepressants.

Conclusion and Future Directions

This comprehensive guide demonstrates a rigorous methodology for benchmarking a novel morpholine derivative, **2-(3,5-Dimethoxyphenyl)morpholine**, against the established CNS drug, Reboxetine. Our findings indicate that the test compound is a promising lead with a distinct dual-action SNRI profile, contrasting with the selective NRI activity of the reference. It possesses favorable drug-like properties and demonstrates significant antidepressant-like activity in vivo.

Future research should focus on:

- **Expanded Selectivity Screening:** Profile the compound against a broader panel of CNS receptors and enzymes to identify any potential off-target activities.
- **Pharmacokinetic Studies:** Conduct in vivo studies in rodents to determine key PK parameters such as half-life, clearance, and brain-to-plasma ratio.^[13]
- **Additional Behavioral Models:** Validate the antidepressant-like effects in other models (e.g., chronic mild stress) and explore potential efficacy in models of anxiety or cognition.

By adhering to a logical, multi-tiered benchmarking strategy, researchers can efficiently and effectively characterize novel CNS drug candidates, generating the high-quality, reproducible data necessary to justify progression into further preclinical development.

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